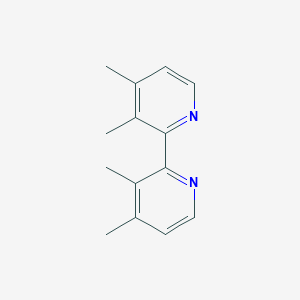
4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which contains a thiophene and a pyridine ring. Sulfonamides are a group of compounds known for their antibacterial activity . Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, thiophene derivatives can be synthesized through Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Applications De Recherche Scientifique
Fluorescent Probes
A study described a reaction-based fluorescent probe design for selective discrimination of thiophenols over aliphaticthiols. The probe, designed using N-butyl-4-amino-1,8-naphthalimide as a fluorophore and 2,4-dinitrobenzenesulfonamide as a recognition unit, demonstrated high selectivity and sensitivity in detecting thiophenols in water samples, emphasizing its potential in environmental and biological sciences (Wang et al., 2012).
Inhibitors and Drug Development
Compounds with similar structural features, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds, especially when modified with a fluorine atom, showed potential as selective and orally active COX-2 inhibitors, highlighting their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Corrosion Inhibition
Research on piperidine derivatives, including those with benzenesulfonamide groups, revealed their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were conducted to evaluate their adsorption and inhibition properties, showing their effectiveness in corrosion prevention (Kaya et al., 2016).
Anticancer Properties
A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase revealed compounds with high-affinity inhibitory effects. These compounds could potentially be used in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Sensor Development
The creation of novel sensors using derivatives of benzenesulfonamides for detecting various elements, such as Hg2+, in a concentration-dependent manner was studied. This has implications for developing selective sensors in chemical and environmental monitoring (Bozkurt & Gul, 2018).
Radiotherapy Enhancement
Research on phenylpyrimidine derivatives, including those with benzenesulfonamide groups, focused on their radiosensitizing effect on human lung cancer cells. These compounds were found to increase the effectiveness of radiotherapy by inhibiting cell viability and enhancing cell cycle arrest (Jung et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-12-9-14(18)4-5-17(12)24(21,22)20-11-13-6-7-19-15(10-13)16-3-2-8-23-16/h2-10,20H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKMWNIWFQSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

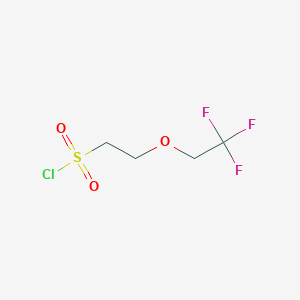
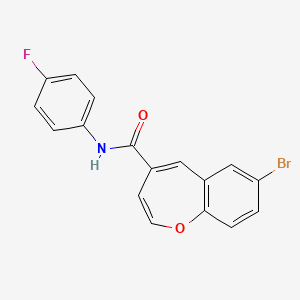
![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)
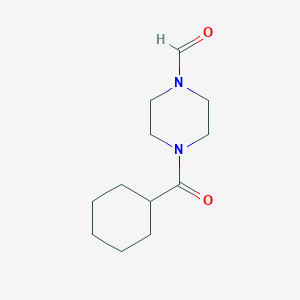
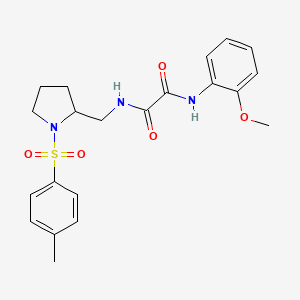

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)
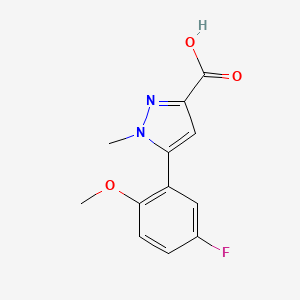
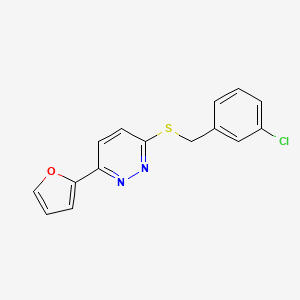
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)

